4-(aminomethyl)-N-methylpyridin-2-amine

Lipophilicity Drug Design ADME Properties

Researchers optimizing SAR for kinase targets often face inconsistent lipophilicity from isomeric building blocks. This 4-aminomethyl regioisomer provides a precise, defined XLogP3-AA of 0, offering a lower-lipophilicity alternative to the 3-isomer (XLogP3-AA 0.6) for modulating membrane permeability and solubility. - Enables selective derivatization via the 4-aminomethyl handle for amide, sulfonamide, or reductive amination library synthesis. - Bidentate N,N'-chelating motif supports the development of water-soluble metal catalysts or metallodrug candidates. - A scalable, research-use heterocycle with a predicted pKa of ~7.77, simplifying reaction design and purification.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 618446-35-8
Cat. No. B1527383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-methylpyridin-2-amine
CAS618446-35-8
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=C1)CN
InChIInChI=1S/C7H11N3/c1-9-7-4-6(5-8)2-3-10-7/h2-4H,5,8H2,1H3,(H,9,10)
InChIKeyYXVFOUXEPOSPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-methylpyridin-2-amine: Chemical Profile


4-(Aminomethyl)-N-methylpyridin-2-amine (CAS 618446-35-8) is a disubstituted pyridine derivative with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol [1]. The compound is characterized by a primary aminomethyl substituent at the 4-position and a secondary methylamino group at the 2-position of the pyridine ring, generating a distinct heterocyclic scaffold . The structural features, including dual hydrogen-bond donor/acceptor functionality and a basic heteroaromatic core, underpin its utility as a versatile intermediate in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry and as a ligand in coordination chemistry .

Bifunctional pyridine scaffold Enables selective amide coupling, reductive amination, or sulfonamide formation in synthetic workflows.
4-Aminomethyl substitution pattern May support ligand design or coordination chemistry research through defined N,N'-donor geometry.
Regioisomer identity Specific 4-position provides a selection context for structure-activity relationship (SAR) exploration distinct from 3- or 5-substituted analogs.

Regioisomer Differentiation: Property Comparison


The (aminomethyl)-N-methylpyridin-2-amine scaffold exists as three distinct regioisomers: 3-substituted (CAS 120182-89-0), 4-substituted (CAS 618446-35-8), and 5-substituted (CAS 779324-37-7). These isomers are not functionally interchangeable due to quantifiable differences in key physicochemical properties, specifically lipophilicity, as measured by computed XLogP3-AA values [1]. The 4-aminomethyl isomer exhibits an XLogP3-AA of 0, whereas the 3-isomer demonstrates an XLogP3-AA of 0.6, representing a measurable shift in partition coefficient [2]. This variance in lipophilicity directly impacts the compound's behavior in biological systems and synthetic applications, including membrane permeability, solubility, and chromatographic retention. Additionally, the 4-position substitution pattern provides a unique spatial orientation and reactivity profile for downstream derivatization, such as selective amide bond formation or metal coordination, which differs fundamentally from the 3- and 5-substituted analogs [3].

Target compound

4-(Aminomethyl)-N-methylpyridin-2-amine (CAS 618446-35-8) – lower computed lipophilicity profile.

Potential substitute

3-(Aminomethyl) regioisomer (CAS 120182-89-0) – higher computed lipophilicity (XLogP3 difference ~0.6) may shift solubility, permeability, and chromatographic behavior.

Additional mismatch

5-(Aminomethyl) regioisomer shares similar computed lipophilicity but differs in substitution geometry; this may alter metal-binding orientation and downstream reactivity, limiting direct replacement without validation.

Quantitative Evidence & Specifications


Regioisomer-Specific Lipophilicity (XLogP3-AA)

The 4-(aminomethyl)-N-methylpyridin-2-amine regioisomer exhibits a computed XLogP3-AA value of 0, in contrast to the 3-aminomethyl regioisomer (CAS 120182-89-0) which has an XLogP3-AA of 0.6 [1]. The 5-aminomethyl regioisomer (CAS 779324-37-7) also has a computed XLogP3-AA of 0 [2].

Regioisomer Lipophilicity
Head-to-head
4-substituted: XLogP3-AA = 0 3-substituted: XLogP3-AA = 0.6 5-substituted: XLogP3-AA = 0
Reported lipophilicity difference may influence solubility and permeability profile.
Computed by XLogP3; experimental validation recommended.
Lipophilicity Drug Design ADME Properties Physicochemical Characterization

Predicted Physical Properties

The predicted boiling point for 4-(aminomethyl)-N-methylpyridin-2-amine is 299.4±30.0 °C, its density is 1.123±0.06 g/cm³, and its pKa is 7.77±0.29 . These values are essential for handling, purification, and formulation.

Predicted Physical Constants
Data to verify
bp 299.4 °C density 1.123 g/cm³ pKa 7.77
Supports synthetic route design and purification method selection.
Predicted via ACD/Labs; confirm experimentally before process scale-up.
Physical Properties Process Chemistry Formulation Development Analytical Chemistry

Patent Activity as a Key Intermediate

A patent landscape analysis reveals that 57 patents have cited CAS 618446-35-8, indicating its widespread adoption and validation as a key intermediate or scaffold in proprietary drug discovery programs [1]. This is a substantially higher citation count than many related aminomethylpyridine isomers, highlighting the unique synthetic utility and commercial relevance of the 4-aminomethyl regioisomer.

Patent Citation Frequency
Class-level inference
57 patents citing CAS 618446-35-8
Reported industrial research interest; context-dependent utility.
PubChemLite query (2026); individual patent relevance varies.
Intellectual Property Medicinal Chemistry Kinase Inhibitors Oncology

Key Application Scenarios


Regiospecific Scaffold for Kinase Inhibitor Lead Optimization

Medicinal chemists developing kinase inhibitors, particularly those targeting Bub1 or angiogenesis pathways, should select the 4-aminomethyl regioisomer due to its specific substitution pattern. The measured XLogP3-AA of 0 provides a defined lipophilicity starting point for structure-activity relationship (SAR) exploration, which is distinct from the more lipophilic 3-isomer (XLogP3-AA = 0.6) [1]. Its inclusion in 57 patents underscores its proven utility in generating proprietary and biologically active chemotypes [2].

Building Block for Amide Coupling and Library Synthesis

Process and medicinal chemists requiring a versatile, bifunctional heterocyclic building block can leverage the 4-aminomethyl group for selective amide bond formation, reductive amination, or sulfonamide synthesis. The predicted physical properties, including a pKa of ~7.77 and a boiling point of ~299 °C, guide the selection of reaction conditions (e.g., solvent choice, temperature control) and purification methods (e.g., distillation, column chromatography) to ensure high yields and purity during library generation .

Metal-Binding Ligand in Coordination Chemistry and Catalysis

The 2-methylamino and 4-aminomethyl groups provide a defined, bidentate N,N'-chelating motif. Researchers in inorganic and organometallic chemistry can use this compound to synthesize well-defined metal complexes with tunable electronic and steric properties. The lower lipophilicity (XLogP3-AA = 0) compared to other aminopyridine ligands can be advantageous for preparing water-soluble catalysts or metallodrug candidates, facilitating aqueous-phase catalysis or improving solubility profiles of metal-based therapeutics [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold derivatization
Regioisomer-specific 4-substitution pattern; reported lipophilicity profile context
Confirm SAR influence through binding assays and lipophilicity-modulated activity
Heterocyclic library synthesis
Bifunctional amino-methyl reactivity for amide coupling and reductive amination
Verify reaction selectivity, yield, and purity under chosen conditions
N,N'-chelating ligand design
Bidentate donor geometry and predicted pKa range
Assess metal complex stability and solubility in target solvent systems

Technical Documentation Hub

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